N-Acetylpropranolol

Vue d'ensemble

Description

Applications De Recherche Scientifique

Photodegradation and Stability in Drug Packaging

N-Acetylpropranolol, identified as a photodegradation product of Propranolol, raises concerns about drug stability in light-exposed environments. Uwai et al. (2005) studied the photodegradation of Propranolol and its products, including this compound, to evaluate their stability and interactions. This research highlights the importance of handling light-sensitive drugs like Propranolol, which can degrade into compounds like this compound, to maintain drug efficacy and safety (Uwai et al., 2005).

Pharmacological Actions

The photodegradation study by Uwai et al. also assessed the pharmacological actions of this compound. They examined its acute toxicity in mice and its binding to beta-adrenergic receptors. The findings showed that while this compound did not exhibit significant acute toxicity or binding to these receptors, the study serves as a precaution regarding the handling of Propranolol in single-dose packaging systems (Uwai et al., 2005).

Mécanisme D'action

Target of Action

N-Acetylpropranolol is a derivative of propranolol, a non-selective beta-adrenergic antagonist . Its primary targets are the beta-adrenergic receptors, specifically beta-1 and beta-2 receptors . These receptors play a crucial role in regulating heart rate, myocardial contractility, and blood pressure .

Biochemical Pathways

It’s known that propranolol reduces portal pressure by producing splanchnic vasoconstriction (beta-2 effect), thereby reducing portal blood flow

Pharmacokinetics

Propranolol is known to have an extensive first-pass effect and is hepatically metabolized to active and inactive compounds . The three main metabolic pathways include aromatic hydroxylation (primarily 4-hydroxylation), N-dealkylation followed by further side-chain oxidation, and direct glucuronidation .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it’s known that abrupt discontinuation of propranolol can lead to exacerbations of angina and myocardial infarctions Therefore, it’s likely that similar precautions would apply to this compound

Analyse Biochimique

Cellular Effects

As an impurity of propranolol, it may share some of propranolol’s cellular effects, such as its impact on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

Propranolol, the parent compound, is known to be a nonselective β-adrenergic receptor antagonist . It is possible that N-Acetylpropranolol shares some of these properties, but this has not been confirmed.

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied. Therefore, information about threshold effects, toxic or adverse effects at high doses is currently unavailable .

Transport and Distribution

It is likely that it interacts with various transporters or binding proteins, but specific details are currently unavailable .

Propriétés

IUPAC Name |

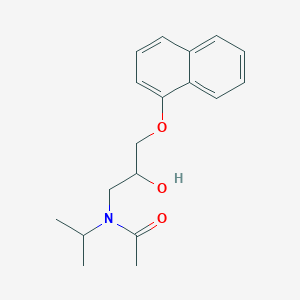

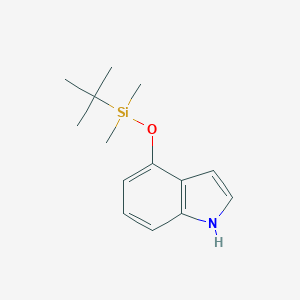

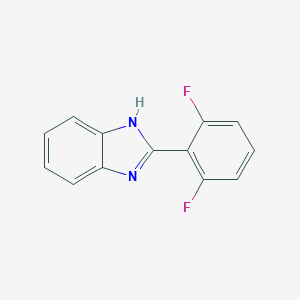

N-(2-hydroxy-3-naphthalen-1-yloxypropyl)-N-propan-2-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO3/c1-13(2)19(14(3)20)11-16(21)12-22-18-10-6-8-15-7-4-5-9-17(15)18/h4-10,13,16,21H,11-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNPHZOGJOCBAEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CC(COC1=CC=CC2=CC=CC=C21)O)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40942091 | |

| Record name | N-{2-Hydroxy-3-[(naphthalen-1-yl)oxy]propyl}-N-(propan-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40942091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2007-11-6 | |

| Record name | N-Acetylpropranolol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002007116 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-{2-Hydroxy-3-[(naphthalen-1-yl)oxy]propyl}-N-(propan-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40942091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-ACETYLPROPRANOLOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AW44QKZ2SH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why is there interest in synthesizing N-acetylpropranolol?

A1: The synthesis of this compound is particularly relevant in the context of developing analytical tools for studying propranolol itself. Propranolol, a beta-blocker drug, exists as enantiomers (mirror image molecules), with the (S)-enantiomer exhibiting more potent beta-adrenoceptor blocking activity compared to the (R)-enantiomer. [, ] Accurately differentiating and quantifying these enantiomers is crucial for understanding their individual pharmacological and toxicological profiles. This compound, specifically, has been used in the development of immunoassays for propranolol. []

Q2: What were the key findings from comparing the spectroscopic data of this compound with other propranolol derivatives?

A3: Researchers synthesized and analyzed model compounds – O-acetylpropranolol, this compound, and N,O-diacetylpropranolol – to compare their spectroscopic data with that of the synthesized this compound. [] This comparative analysis definitively proved that the succinylation of propranolol yielded the this compound derivative and not the O-acetylpropranolol derivative as previously assumed.

Q3: How does the understanding of this compound's structure benefit the development of analytical methods for propranolol?

A4: Correctly identifying this compound as the product of propranolol reacting with succinic anhydride is crucial for developing reliable immunoassays. [] These assays rely on the specific interaction between an antibody and its target molecule. Using an incorrect structure for the propranolol derivative could lead to the development of antibodies with poor specificity and sensitivity for propranolol, ultimately compromising the accuracy and reliability of the assay.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Iodohexahydrocyclopenta[b]pyrrol-2(1H)-one](/img/structure/B180824.png)

![4-(2-chloro-5H-pyrrolo[3,2-d]pyrimidin-4-yl)morpholine](/img/structure/B180826.png)

![2-Methylpyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B180842.png)